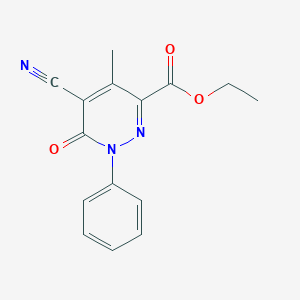
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring. These compounds are known for their wide range of biological activities and are used in various therapeutic applications, including anticancer, antiviral, and antifungal treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzimidazole ketones, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities . Additionally, it interferes with the formation of fungal hyphae, making it effective as an antifungal agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An antifungal and anthelmintic agent.
Albendazole: Used as an anthelmintic and for treating parasitic infections.
Uniqueness
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyl and hydroxyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZIVDSZIRGFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1-Adamantyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364097.png)
![6-(1-Adamantyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364099.png)
![3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B364135.png)


![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)

![N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B364191.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B364196.png)
![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364219.png)
